

Autogramin-1: A Comparative Guide to its Specificity in Autophagy Inhibition

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Compound of Interest

Compound Name: Autogramin-1

Cat. No.: B3005795

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Autogramin-1 has emerged as a novel chemical probe for studying the role of cholesterol transport in autophagy. Its high specificity for its target, GRAMD1A, distinguishes it from many existing autophagy inhibitors that often exhibit broader activity profiles. This guide provides a comparative analysis of **Autogramin-1**'s specificity against other well-known autophagy inhibitors, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tools for their studies.

Executive Summary

Autogramin-1 is a potent and selective inhibitor of the GRAM domain containing protein 1A (GRAMD1A), a cholesterol transfer protein crucial for the initiation of autophagy.^{[1][2]} Unlike many autophagy inhibitors that target kinases or lysosomal function, **Autogramin-1** offers a unique mechanism of action by directly interfering with cholesterol binding to the StART domain of GRAMD1A. This guide presents data demonstrating its superior selectivity compared to broad-spectrum inhibitors like Wortmannin, the lysosomotropic agent Chloroquine, and the deubiquitinase inhibitor Spautin-1.

Comparative Specificity Analysis

The following tables summarize the quantitative data on the specificity of **Autogramin-1** and comparator compounds.

Table 1: Specificity Profile of **Autogramin-1**

Target	Method	Kd / IC50	Selectivity vs. GRAMD1A	Reference
GRAMD1A (StART domain)	Fluorescence Polarization	49 ± 12 nM	-	[1]
GRAMD1B (StART domain)	Fluorescence Polarization	>10 µM	>200-fold	[1]
GRAMD1C (StART domain)	Fluorescence Polarization	>28 µM	>580-fold	[1]
STARD1	Fluorescence Polarization	>10 µM	>200-fold	[1]
STARD3	Fluorescence Polarization	>10 µM	>200-fold	[1]
LXR-β	Fluorescence Polarization	>10 µM	>200-fold	[1]
SCP-2	Fluorescence Polarization	>10 µM	>200-fold	[1]

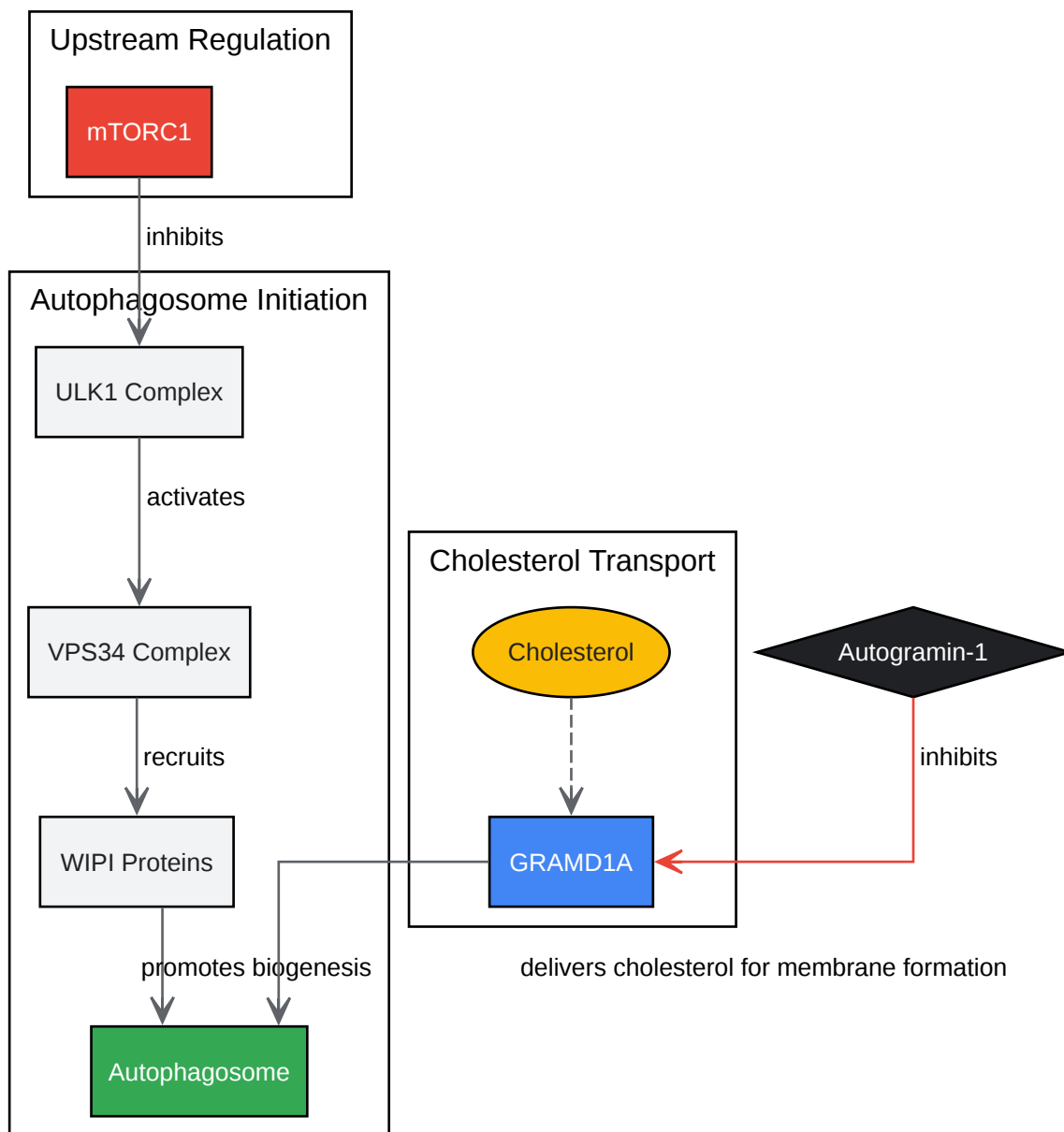
Table 2: Specificity Profiles of Comparator Autophagy Inhibitors

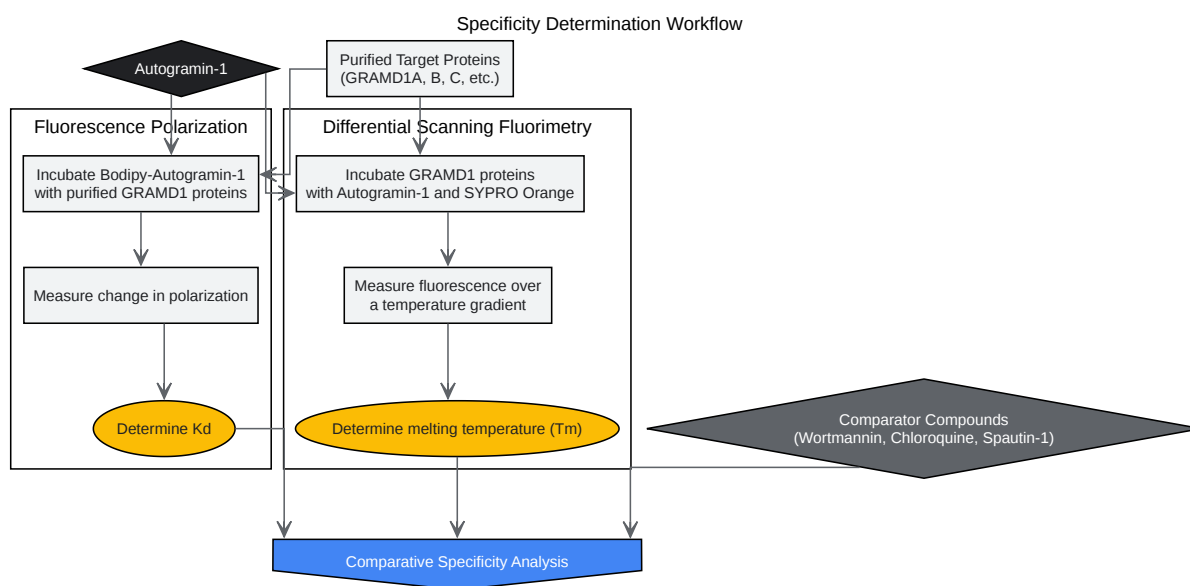
Compound	Primary Target(s)	Method	Kd / IC50	Known Off-Targets	Reference
Wortmannin	PI3Ks (Class I, II, III)	Cell-free assay	~3 nM	DNA-PK (~16 nM), ATM (~150 nM), MLCK (~170 nM), PLK1	[3] [4]
Chloroquine	Lysosomal pH	Cellular assays	-	Heme polymerase, Cardiac ion channels (e.g., hERG)	[5] [6] [7]
Spautin-1	USP10, USP13	Cell-free assay	~0.6 μ M, ~0.7 μ M	NEK4 (~1 μ M)	[8] [9] [10] [11]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

GRAMD1A-Mediated Autophagy Initiation





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